5,6-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine
Overview
Description
5,6-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine is a chemical compound with the molecular formula C16H23N3OS and a molecular weight of 305.44 g/mol . This compound is characterized by the presence of a benzo[d]thiazole ring substituted with dimethyl groups at positions 5 and 6, and a morpholinopropyl group attached to the nitrogen atom at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine typically involves the following steps:
Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Morpholinopropyl Group: The final step involves the nucleophilic substitution reaction where the benzo[d]thiazole derivative is reacted with 3-chloropropylmorpholine in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce any nitro or carbonyl groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinopropyl group, where the morpholine ring can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: 3-chloropropylmorpholine, potassium carbonate, dimethylformamide as a solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
5,6-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways would depend on the specific biological context and require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
5,6-dimethylbenzo[d]thiazol-2-amine: Lacks the morpholinopropyl group, which may affect its biological activity and solubility.
N-(3-morpholinopropyl)benzo[d]thiazol-2-amine: Lacks the dimethyl groups, which may influence its chemical reactivity and stability.
Uniqueness
5,6-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine is unique due to the presence of both dimethyl and morpholinopropyl groups, which can enhance its biological activity, solubility, and chemical stability. These structural features make it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
IUPAC Name |
5,6-dimethyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3OS/c1-12-10-14-15(11-13(12)2)21-16(18-14)17-4-3-5-19-6-8-20-9-7-19/h10-11H,3-9H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPDKLMATGYMQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NCCCN3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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